Caldopentamine

Description

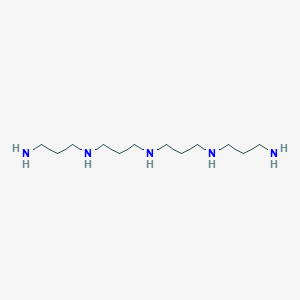

Structure

3D Structure

Properties

IUPAC Name |

N'-[3-[3-(3-aminopropylamino)propylamino]propyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H31N5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h15-17H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELZJFWUNQWBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCNCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31N5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065392 | |

| Record name | N-(3-Aminopropyl)-N'-(3-((3-aminopropyl)amino)propyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.41 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13274-42-5 | |

| Record name | Caldopentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13274-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caldopentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N3-[3-[(3-aminopropyl)amino]propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-N'-(3-((3-aminopropyl)amino)propyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N'-[3-[(3-aminopropyl)amino]propyl]propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution of Caldopentamine in Diverse Biological Systems

Discovery and Prevalence in Thermophilic Bacteria and Hyperthermophilic Archaea

Long-chain and branched polyamines are characteristic molecules found in extremophiles, playing crucial roles in stabilizing cellular components at high temperatures.

Thermus thermophilus

The extreme thermophile Thermus thermophilus is a notable producer of unusual polyamines, including caldopentamine. These polyamines are essential for the organism's survival at elevated temperatures. Research has shown that long linear polyamines like this compound effectively stabilize the double-stranded DNA structure within these thermophilic cells.

Hyperthermus butylicus

The hyperthermophilic archaeon Hyperthermus butylicus is another organism where long-chain polyamines, including this compound, have been identified. researchgate.net The presence of these complex polyamines is a key adaptation to its high-temperature environment. Studies on the polyamine synthases from H. butylicus have revealed enzymes capable of synthesizing long-chain polyamines, highlighting the genetic basis for their production. nih.govmdpi.com

Other Thermophilic Organisms

Beyond specific examples, the occurrence of long-chain polyamines like this compound is a recognized characteristic of many thermophilic bacteria and archaea. researchgate.net These compounds are considered crucial for life at extreme temperatures, contributing to the stability of nucleic acids and other macromolecules.

Detection in Eukaryotic Microorganisms and Algae

Initially thought to be restricted to thermophilic prokaryotes, the discovery of this compound in eukaryotic microorganisms has broadened the understanding of its distribution in nature. oup.comnih.gov

Raphidophyceae (e.g., Chattonella antiqua, Heterosigma akashiwo)

Axenic cultures of the red tide flagellates Chattonella antiqua and Heterosigma akashiwo, both belonging to the class Raphidophyceae, have been found to contain this compound and related long-chain polyamines. oup.comnih.gov In C. antiqua, this compound is a significant polyamine component, alongside spermidine (B129725) and spermine (B22157). oup.com Similarly, H. akashiwo contains homothis compound (B1214810), a related long-chain polyamine. oup.com The detection of these polyamines in unicellular microalgae was a pioneering discovery, suggesting a wider distribution than previously assumed. oup.com

The cellular content of this compound in C. antiqua has been observed to fluctuate with the growth phase, showing a marked increase during the exponential growth phase. oup.com This suggests a potential role for this polyamine in cell proliferation.

Bacillariophyceae

Diatoms, which belong to the class Bacillariophyceae, are known to produce a diverse array of long-chain polyamines. These molecules are integral organic components of their silica-based cell walls. While specific identification of this compound in all diatom species studied is not consistently reported, the presence of a wide variety of long-chain polyamines in their biosilica is well-documented. nih.gov This indicates that the biosynthetic pathways for such complex polyamines are active in this major group of algae.

Below are interactive data tables summarizing the polyamine profiles in the discussed organisms.

Labyrinthulomycetes

Labyrinthulomycetes, a class of marine fungus-like protists, are known for their role as decomposers of dead plant material and as parasites on algae and seagrasses. wikipedia.org While comprehensive studies on the complete polyamine profiles of all species within Labyrinthulomycetes are not extensively available, research into the polyamine metabolism of related heterokonts suggests a diverse array of these nitrogenous compounds. However, specific data confirming the presence and concentration of this compound in Labyrinthulomycetes is not prominently documented in the current scientific literature. Further targeted research is necessary to elucidate the specific polyamine composition, including that of this compound, within this diverse group of marine microorganisms.

Oomycota

Oomycetes, or water molds, are a distinct phylogenetic lineage of fungus-like eukaryotic microorganisms. wikipedia.org They are known plant pathogens, causing diseases such as late blight of potato and sudden oak death. wikipedia.org The polyamine metabolism in oomycetes has been a subject of study, particularly in the context of their growth and development. While common polyamines like putrescine, spermidine, and spermine are known to be present and essential for their life cycle, the occurrence of longer-chain polyamines like this compound has not been widely reported. researchgate.netnih.gov Research into the polyamine synthesis pathways in oomycetes, which are distinct from true fungi, indicates the potential for a varied polyamine profile. nih.govapsnet.orgapsnet.org However, direct evidence and quantification of this compound in Oomycota remain areas for future investigation.

Eustigmatophytes

Eustigmatophytes are a small group of yellow-green algae found in freshwater, marine, and soil environments. nih.gov Analysis of polyamine content in various microalgae has revealed diverse profiles that are often characteristic of specific algal groups. nih.gov While detailed polyamine analyses have been conducted on numerous microalgal classes, specific data on the presence and concentration of this compound in Eustigmatophytes is limited in readily available scientific literature. Broader studies on microalgal polyamines indicate that unusual and longer-chain polyamines can be found in certain species, suggesting that the potential for this compound existence in Eustigmatophytes cannot be entirely ruled out pending more focused research. researchgate.net

Haptophyta and Cryptophyta

The phyla Haptophyta and Cryptophyta consist of unicellular algae that are important components of marine and freshwater phytoplankton. Polyamine analysis across different algal groups has shown that norspermidine and spermidine are commonly distributed in the phylum Cryptophyta. jsmrs.jp In the phylum Haptophyta, norspermidine, spermidine, and norspermine have been found. jsmrs.jp While these findings highlight the presence of various polyamines, the specific detection and quantification of this compound in these algal groups have not been explicitly detailed in the cited research. The diversity of polyamines in these phyla suggests that more comprehensive analyses may be required to determine the full extent of their polyamine profiles, including the potential presence of this compound.

Dinophyta and Chromerida

The phylum Dinophyta, which includes dinoflagellates, exhibits a notable diversity in its polyamine composition. Research has shown that photosynthetic dinoflagellates such as Symbiodinium, Pyrocystis, Peridinium, Glenodiniopsis, and Amphidinium, as well as non-photosynthetic species like Noctiluca and Crypthecoidinium, ubiquitously contain norspermidine and norspermine. jsmrs.jp Significantly, this compound, along with spermine and thermospermine (B1218049), has been found in Symbiodinium and Crypthecoidinium. jsmrs.jp

Chromerida, a phylum closely related to dinoflagellates, also presents a complex polyamine profile. In Chromera velia, a representative species of this phylum, a range of polyamines including putrescine, norspermidine, spermidine, homospermidine, norspermine, and thermospermine have been identified. jsmrs.jp Although this compound was not reported in this specific study of Chromera velia, its presence in the closely related dinoflagellates suggests that its distribution within the broader Alveolata supergroup warrants further investigation.

The following table summarizes the distribution of major polyamines in selected species from Dinophyta and Chromerida.

| Phylum | Species | Putrescine | Norspermidine | Spermidine | Homospermidine | Norspermine | Spermine | Thermospermine | This compound |

| Dinophyta | Symbiodinium sp. | ✓ | ✓ | ✓ | ✓ | ✓ | |||

| Pyrocystis lunula | ✓ | ✓ | ✓ | ✓ | |||||

| Peridinium bipes | ✓ | ✓ | |||||||

| Glenodiniopsis uliginosa | ✓ | ✓ | |||||||

| Amphidinium carterae | ✓ | ✓ | |||||||

| Noctiluca scintillans | ✓ | ✓ | |||||||

| Crypthecoidinium cohnii | ✓ | ✓ | ✓ | ✓ | ✓ | ||||

| Chromerida | Chromera velia | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |

Presence in Terrestrial and Aquatic Plants

The study of polyamines in the plant kingdom has revealed their crucial roles in various physiological processes, from growth and development to stress responses. nih.govcabidigitallibrary.orgmdpi.com While common polyamines are ubiquitous, the distribution of less common and longer-chain polyamines like this compound is more restricted.

Aquatic Plants (Spirodela polyrhiza, Pistia stratiotes)

Spirodela polyrhiza (giant duckweed) and Pistia stratiotes (water lettuce) are free-floating aquatic macrophytes that have been the subject of various physiological and biochemical studies. researchmap.jpsciencepublishinggroup.com Research on the polyamine content of aquatic plants has uncovered the presence of unusual polyamines in some species. cdnsciencepub.com For instance, homospermidine is ubiquitously found in the leaves of many aquatic plants, and other uncommon polyamines like norspermidine and norspermine have been detected in species such as Hydrilla verticillata. cdnsciencepub.com

However, specific investigations into the polyamine profiles of Spirodela polyrhiza and Pistia stratiotes with a focus on identifying this compound are not extensively documented in the available literature. General studies on these plants have focused on their growth, nutrient uptake, and response to environmental stressors, with detailed analysis of their complete polyamine composition, particularly for longer-chain polyamines, remaining a potential area for future research. nih.govfrontiersin.orgmdpi.comnih.gov

An extensive search for the chemical compound “this compound” has yielded no information regarding its existence, occurrence, or distribution in any biological systems. The term "this compound" does not appear in the scientific literature accessed through the performed searches.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline. The requested sections and subsections concerning the presence of this compound in drought-tolerant alfalfa, heat-tolerant cotton, brown macroalgae, seed plants, silkworms, and spiders, as well as its environmental and growth-dependent variations, cannot be addressed due to the complete absence of data on this compound.

It is possible that "this compound" is a hypothetical, proprietary, or incorrectly named compound. Without any verifiable scientific sources mentioning this specific chemical, any attempt to create the requested article would be speculative and not grounded in factual evidence.

For an article on chemical compounds in these biological systems, it would be necessary to focus on known and documented substances. For instance, discussions on drought tolerance in alfalfa often involve compounds like proline and abscisic acid. Similarly, heat tolerance in cotton is associated with the production of heat shock proteins and antioxidant compounds. Brown macroalgae are known for their content of phlorotannins and fucoidans. However, none of the conducted searches have established any connection between these organisms and a compound named "this compound."

Given the strict instructions to focus solely on "this compound" and the lack of any available information, the requested article cannot be produced.

Environmental and Growth-Dependent Variations in this compound Levels

Correlation with Growth Temperature

The concentration of this compound within thermophilic organisms often correlates directly with their growth temperature. oup.com Thermophiles are organisms that grow optimally at temperatures between 50°C and 80°C, while hyperthermophiles thrive at temperatures above 80°C. lumenlearning.com These organisms require specific adaptations to maintain cellular integrity and function at elevated temperatures, and long-chain polyamines like this compound are considered essential for these processes. nih.govbohrium.com

In the extreme thermophile Thermus thermophilus, cellular levels of uncommon polyamines, including this compound, have been shown to increase as the growth temperature rises. oup.comnih.gov This suggests that this compound plays a crucial role in stabilizing cellular components and supporting vital processes, such as protein synthesis, at the high physiological temperatures required for the organism's survival. oup.com The requirement of long-chain and branched polyamines for the growth of hyperthermophilic archaea at high temperatures further underscores this correlation. nih.govbohrium.com

| Growth Condition | Relative Growth Temperature | Expected this compound Concentration | Rationale |

|---|---|---|---|

| Sub-optimal Temperature | Low | Lower | Reduced requirement for thermal stabilization. |

| Optimal Temperature | High | Higher | Increased demand for stabilizing macromolecules at optimal growth temperature. oup.com |

| Supra-optimal Temperature | Very High (Stress) | Elevated | Heightened stress response and need for cellular protection. oup.com |

Response to Environmental Stressors (e.g., Salinity, Temperature, pH)

The biosynthesis of polyamines, including long-chain variants like this compound, is recognized as an active response to various environmental stressors. oup.com Bacteria have developed complex general stress response (GSR) mechanisms to sense and adapt to toxic physical and chemical disturbances, such as changes in heat, osmotic pressure, and pH. nih.gov These responses involve the regulation of numerous genes to protect the cell and minimize damage. nih.gov

While initially linked to thermophiles, the detection of this compound and related compounds in other organisms has broadened this understanding. oup.com For instance, active polyamine biosynthesis as a response to stressors like salinity and temperature has been documented in many organisms, including algae. oup.com This indicates that this compound may be part of a more generalized cellular strategy to counteract adverse environmental conditions, not limited to high-temperature environments. oup.commdpi.com The accumulation of polyamines under stress is thought to help protect cellular components and maintain physiological functions. mdpi.com

| Stressor | Organism Type | Observed/Hypothesized Response | Reference |

|---|---|---|---|

| High Temperature | Thermophilic Bacteria | Increased cellular concentration of this compound. | oup.com |

| Salinity | Algae, Plants | Active biosynthesis of polyamines. | oup.commdpi.com |

| Drought | Plants | Increased synthesis of endogenous polyamines. | mdpi.com |

| pH Changes | Thermoacidophilic Archaea | Involvement of polyamines in cytoplasmic buffering. | nih.gov |

Association with Exponential Growth Phases

Bacterial growth in a batch culture typically follows a curve with distinct phases: a lag phase (adaptation), an exponential or log phase (rapid cell doubling), a stationary phase (growth equals death rate), and a death phase. wikipedia.orgyoutube.com The exponential phase is characterized by maximal and constant rates of cell division, where the number of new cells appearing is proportional to the existing population. wikipedia.orgnih.gov

Research has demonstrated a significant association between this compound levels and the exponential growth phase in certain organisms. oup.com In a study of the red tide flagellate Chattonella antiqua, a marked increase in the concentration of free this compound was observed specifically during the exponential growth phase. oup.com This suggests that this compound is actively synthesized and required during periods of rapid cell proliferation. During this phase, the synthesis of RNA, enzymes, and other essential molecules is at a high rate to support the doubling of the cell population, and this compound may play a vital role in these biosynthetic processes. oup.comnih.gov

| Growth Phase | Typical Characteristics | Relative this compound Level | Reference |

|---|---|---|---|

| Lag Phase | Adaptation, synthesis of enzymes and RNA, no cell division. | Low | oup.comwikipedia.org |

| Exponential Phase | Constant, rapid cell doubling; high metabolic activity. | Markedly Increased | oup.com |

| Stationary Phase | Growth rate equals death rate; nutrient limitation. | Decreased/Plateaued | oup.comnih.gov |

Biosynthesis and Metabolic Pathways of Caldopentamine

Enzymatic Pathways and Precursors

The synthesis of caldopentamine is a multi-step process catalyzed by specific enzymes that sequentially add aminopropyl groups to a precursor molecule. The specific pathways can vary between different organisms.

The elongation of polyamine chains is carried out by a class of enzymes known as aminopropyltransferases, also referred to as polyamine synthases. These enzymes catalyze the transfer of an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to an acceptor polyamine. nih.govnih.gov

A notable example is the polyamine synthase HbSpeE II, found in the hyperthermophilic crenarchaeon Hyperthermus butylicus. cenmed.com This enzyme is capable of synthesizing long-chain polyamines with high activity. cenmed.com It has been identified as a this compound synthase (EC 2.5.1.127), which catalyzes the reaction of adding an aminopropyl group to norspermine to form this compound. dsmz.de The enzyme from H. butylicus can also synthesize norspermine from norspermidine, demonstrating its role in the stepwise elongation of linear polyamines. dsmz.de The characterization of enzymes like HbSpeE II was a significant step in understanding how organisms produce polyamines longer than the common tetramine (B166960), spermine (B22157). cenmed.com

A widely proposed biosynthetic pathway for this compound involves the sequential addition of aminopropyl groups to shorter linear polyamines. This pathway suggests that this compound (3-3-3-3) is synthesized from norspermidine [NH2-(CH2)3-NH-(CH2)3-NH2; 3-3] as the initial precursor. nih.gov

The proposed steps are as follows:

Norspermidine is converted to norspermine (3-3-3) by the addition of an aminopropyl group.

Norspermine then serves as the substrate for a subsequent aminopropylation reaction, yielding This compound (3-3-3-3). nih.gov

Evidence for this pathway includes the detection of trace amounts of norspermine in organisms that produce this compound. nih.gov

Thermophilic bacteria, such as Thermus thermophilus, possess a unique and divergent pathway for polyamine biosynthesis that is distinct from the pathways found in many other bacteria and eukaryotes. nih.govnih.govmetabolomicsworkbench.org This pathway is characterized by its use of arginine as the direct precursor and the formation of a novel intermediate, leading to the synthesis of not only common polyamines like spermidine (B129725) but also the longer, unusual polyamines like this compound that are essential for survival at high temperatures. wikipedia.orgfishersci.ca

In the polyamine biosynthetic pathway of T. thermophilus, the amino acid L-arginine serves as the exclusive starting material. metabolomicsworkbench.orgfishersci.canih.gov This is a significant deviation from other known pathways where putrescine, the precursor to spermidine and spermine, is synthesized from either ornithine or from arginine via agmatine (B1664431) and then putrescine. nih.govuni.lu In T. thermophilus, the pathway bypasses the formation of putrescine altogether, with arginine being the sole entry point for the synthesis of its diverse array of polyamines. metabolomicsworkbench.orgfishersci.cacdutcm.edu.cn

The biosynthetic route in T. thermophilus is initiated by two key enzymes:

Arginine Decarboxylase (speA): This enzyme catalyzes the first step, the decarboxylation of arginine to produce agmatine and carbon dioxide. fishersci.canih.gov

Aminopropyltransferase (speE): The agmatine formed is then immediately utilized as a substrate by an aminopropyltransferase, encoded by the speE gene. fishersci.canih.gov This enzyme transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to agmatine. fishersci.ca The speE in T. thermophilus can accept various substrates, including agmatine and other triamines, allowing for the synthesis of longer polyamines like spermine and thermine. nih.gov

A key and novel feature of the polyamine pathway in T. thermophilus is the formation of N1-aminopropylagmatine (also known as N8-amidinospermidine). metabolomicsworkbench.orgfishersci.at This compound is produced when aminopropyltransferase (speE) acts on agmatine. metabolomicsworkbench.orgfishersci.ca

N1-aminopropylagmatine serves as a crucial intermediate. nih.gov It can be hydrolyzed by an aminopropylagmatine ureohydrolase (encoded by a speB homologue) to form spermidine. metabolomicsworkbench.orgnih.gov This route represents a novel pathway for spermidine synthesis that does not involve putrescine. metabolomicsworkbench.org This spermidine can then be further elongated through subsequent aminopropylation steps, catalyzed by enzymes like SpeE, to produce longer-chain polyamines, including this compound. metabolomicsworkbench.orgnih.gov The discovery of N1-aminopropylagmatine was pivotal in elucidating the unique biosynthetic network for unusual polyamines in extreme thermophiles. fishersci.at

Divergent Pathways in Thermophilic Bacteria (e.g., Thermus thermophilus)

Aminopropylagmatinase (speB) Activity

Aminopropylagmatinase, the enzyme encoded by the speB gene, is a critical component in the unique polyamine biosynthetic pathway of thermophiles like Thermus thermophilus. thermusq.netresearchgate.net It is classified as an N¹-aminopropylagmatine ureohydrolase (EC 3.5.3.11). uni-goettingen.de The primary function of this enzyme is to catalyze the hydrolysis of N¹-aminopropylagmatine to produce spermidine and urea. nih.govresearchgate.net This reaction is a pivotal step, as it generates the spermidine that serves as the backbone for the synthesis of longer polyamines, including this compound. researchgate.netnih.gov

The activity of SpeB in thermophiles exhibits a key difference from its homologs in other bacteria. In T. thermophilus, SpeB does not typically use agmatine as a substrate to produce putrescine, which is a common step in canonical pathways. mdpi.com However, research has shown that its substrate specificity can be influenced by environmental conditions. Under high pH stress (pH 9.0), the enzyme's conformation appears to change, allowing it to accept agmatine as a substrate and synthesize putrescine. mdpi.com The essentiality of SpeB is underscored by genetic studies where the deletion of the speB gene in T. thermophilus resulted in a significant growth impairment at high temperatures (78°C), demonstrating the crucial role of the polyamines it helps produce for thermal stability. nih.gov

| Property | Description | Source(s) |

| Gene | speB (synonym: ywhG) | uni-goettingen.de |

| Enzyme Name | N¹-aminopropylagmatinase | uni-goettingen.de |

| EC Number | 3.5.3.11 | uni-goettingen.de |

| Function | Polyamine biosynthesis | uni-goettingen.de |

| Reaction | Hydrolysis of N¹-aminopropylagmatine → Spermidine + Urea | nih.govresearchgate.net |

| Organism Example | Thermus thermophilus | thermusq.netresearchgate.net |

| Significance | Essential for spermidine production in the thermophile-specific pathway and subsequent synthesis of long-chain polyamines like this compound. | nih.govnih.gov |

Comparative Biosynthetic Routes Across Organisms

The synthesis of polyamines varies significantly across different domains of life, reflecting diverse evolutionary adaptations. The pathway leading to this compound in thermophiles is a prime example of a specialized route that contrasts with the more common pathways found in mesophilic bacteria like E. coli and in plants.

Contrasts with Canonical Polyamine Pathways (e.g., E. coli)

The polyamine biosynthesis pathway in Thermus thermophilus diverges fundamentally from the canonical pathways described in Escherichia coli. thermusq.net In E. coli, the diamine putrescine is a central intermediate. It can be synthesized either directly from ornithine via ornithine decarboxylase (ODC) or from arginine in a two-step process involving arginine decarboxylase (ADC) to make agmatine, followed by agmatine ureohydrolase (SpeB) which converts agmatine into putrescine and urea. researchgate.net Spermidine is subsequently synthesized by the addition of an aminopropyl group to putrescine. researchgate.netresearchgate.net

In stark contrast, the pathway in T. thermophilus bypasses putrescine as an intermediate for spermidine synthesis. thermusq.netnih.gov The pathway begins with arginine, which is converted to agmatine by arginine decarboxylase (SpeA). thermusq.net Instead of being hydrolyzed to putrescine, agmatine is directly aminopropylated to form N¹-aminopropylagmatine. thermusq.netnih.gov This intermediate is then hydrolyzed by a specialized aminopropylagmatinase (also SpeB, but with different substrate specificity) to yield spermidine. nih.govresearchgate.net As a result, cells of T. thermophilus contain very little to no putrescine. thermusq.net This unique route provides the spermidine precursor required for elongation into this compound and other long-chain polyamines essential for high-temperature survival. researchgate.netnih.gov

| Feature | Canonical Pathway (E. coli) | Thermophile Pathway (T. thermophilus) | Source(s) |

| Starting Amino Acid | Arginine or Ornithine | Arginine | thermusq.netresearchgate.net |

| Key Intermediate | Putrescine | N¹-aminopropylagmatine | thermusq.netnih.govresearchgate.net |

| Role of Agmatine | Precursor to Putrescine | Precursor to N¹-aminopropylagmatine | nih.govresearchgate.net |

| Spermidine Synthesis | Aminopropylation of Putrescine | Hydrolysis of N¹-aminopropylagmatine | nih.govresearchgate.netresearchgate.net |

| Key Enzymes | Ornithine Decarboxylase (ODC), Arginine Decarboxylase (ADC), Agmatine Ureohydrolase (AUH) | Arginine Decarboxylase (ADC), Aminopropylagmatinase | thermusq.netresearchgate.net |

| Putrescine Level | Significant | Minimal to none | thermusq.net |

Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) Pathways in Plants

In the plant kingdom, polyamine biosynthesis also begins with the formation of putrescine, but plants often possess two distinct pathways for its synthesis. semanticscholar.orgresearchgate.netfrontiersin.org

Ornithine Decarboxylase (ODC) Pathway : This pathway involves the direct decarboxylation of the amino acid ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). semanticscholar.orgfrontiersin.org This enzyme is typically located in the cytosol and is associated with processes of cell division. frontiersin.orgoup.com

Arginine Decarboxylase (ADC) Pathway : This is an alternative route that starts with the amino acid arginine. oup.comfrontiersin.org Arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine. frontiersin.org Agmatine is then metabolized in two subsequent steps: first to N-carbamoylputrescine by agmatine iminohydrolase (AIH), and finally to putrescine by N-carbamoylputrescine amidohydrolase (NCPAH). frontiersin.org

The presence and dominance of these pathways can vary between plant species. For instance, Arabidopsis thaliana is a notable example of a plant that lacks a functional ODC gene and is therefore entirely dependent on the ADC pathway for putrescine synthesis. frontiersin.orgnih.gov In other plants, such as apple, both pathways may be active, with the ADC pathway often playing a more prominent role in tissue maturation and responses to environmental stress. oup.com

Role of S-Adenosylmethionine Decarboxylase (SAMDC) in Higher Polyamine Synthesis

S-adenosylmethionine decarboxylase (SAMDC) is a pivotal, often rate-limiting, enzyme in the biosynthesis of higher polyamines such as spermidine, spermine, and the longer-chain polyamines like this compound. researchgate.netfrontiersin.org Its function is conserved across diverse organisms, from bacteria to plants and mammals. researchgate.net

The sole function of SAMDC is to catalyze the decarboxylation of S-adenosylmethionine (SAM), converting it into decarboxylated S-adenosylmethionine (dcSAM). researchgate.netfrontiersin.org This product, dcSAM, serves as the exclusive donor of aminopropyl groups for subsequent reactions. semanticscholar.orgfrontiersin.org These aminopropyl groups are transferred to an acceptor molecule by aminopropyltransferases (spermidine synthase and spermine synthase). In the synthesis of common polyamines, an aminopropyl group is added to putrescine to form spermidine, and a second is added to spermidine to form spermine. frontiersin.orgresearchgate.net

In the context of this compound biosynthesis in thermophiles, SAMDC activity is equally crucial. It supplies the dcSAM required for the aminopropylation of agmatine to N¹-aminopropylagmatine and for the subsequent elongation of the spermidine backbone to create the long-chain structure of this compound. thermusq.netnih.gov

Regulation of this compound Biosynthesis

The production of polyamines is a metabolically expensive process that must be tightly regulated to meet cellular demands without leading to toxic accumulation. This regulation occurs at multiple levels, including transcriptionally and translationally.

Translational Regulation of Key Enzymes (e.g., SAMDC)

The biosynthesis of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme for all higher polyamines, is under stringent translational control, representing a sophisticated mechanism for regulating polyamine homeostasis. researchgate.netnih.gov This regulatory system is particularly well-studied in plants and mammals and is orchestrated by a small upstream open reading frame (uORF) located in the 5'-untranslated region (5'-UTR) of the SAMDC mRNA. frontiersin.orgnih.govcore.ac.uk

This uORF functions as a sensor for intracellular polyamine concentrations. researchgate.net

High Polyamine Levels : When cellular polyamines (spermidine and spermine) are abundant, they promote the translation of the uORF. This event causes the ribosome to terminate translation and dissociate from the mRNA before it can reach the main coding sequence for the SAMDC enzyme. This effectively represses the synthesis of new SAMDC. frontiersin.orgresearchgate.net

Low Polyamine Levels : When polyamine concentrations are low, the ribosome is able to bypass or read through the uORF and efficiently initiate translation at the start codon of the main SAMDC open reading frame. researchgate.net This leads to increased production of the SAMDC enzyme, boosting the synthesis of dcSAM and, consequently, higher polyamines. core.ac.uk

This feedback loop ensures that the production of the aminopropyl donor dcSAM is precisely matched to the cell's requirements for polyamine synthesis. researchgate.net In plants, this regulation is further layered with complexity, as introns within the 5'-UTR have been shown to be essential for the up-regulation of SAMDC expression when spermidine levels are depleted. core.ac.uk

Modulation in Response to Stress Conditions

The biosynthesis of polyamines, including the uncommon long-chain polyamine this compound, is intricately modulated in response to various environmental stressors. nih.govnih.gov In plants, abiotic stresses such as drought, salinity, extreme temperatures, and oxidative stress have been shown to trigger an accumulation of polyamines. nih.govnih.govcabidigitallibrary.org This response is often associated with the upregulation of genes encoding key biosynthetic enzymes. nih.govfrontiersin.org For instance, studies have demonstrated that stress-responsive elements are present in the promoters of genes for polyamine biosynthesis, leading to their activation under adverse conditions. cabidigitallibrary.org

While much of the research has focused on common polyamines like putrescine, spermidine, and spermine, evidence suggests that longer, less common polyamines also play a role in stress tolerance. frontiersin.orgfrontiersin.org this compound, along with other long-chain polyamines, has been identified in organisms subjected to stressors like heat shock. researchgate.net For example, in the silkworm Bombyx mori, levels of this compound were found to be elevated in larvae exposed to heat stress, suggesting a protective role against thermal damage. researchgate.net

The accumulation of these polyamines under stress is considered a crucial part of the plant's defense mechanism. frontiersin.orgusda.gov It is hypothesized that polyamines contribute to stress tolerance by stabilizing macromolecules like DNA, RNA, and proteins, and by acting as signaling molecules to modulate gene expression related to stress responses. nih.govnih.gov The modulation of polyamine metabolism, including the synthesis of this compound, is a widespread phenomenon in plants during biotic stress, appearing to have conserved roles in pathogen defense. ijplantenviro.com

Catabolism of this compound and Related Polyamines

The cellular concentration of polyamines is tightly regulated through a balance of biosynthesis, transport, and catabolism. frontiersin.org The breakdown of polyamines, or catabolism, is a critical process for maintaining homeostasis, as excessive accumulation can be detrimental to the cell. frontiersin.org This process is primarily carried out by two families of enzymes: diamine oxidases (DAOs) and polyamine oxidases (PAOs). frontiersin.orgencyclopedia.pub

Involvement of Diamine Oxidases (DAOs) and Polyamine Oxidases (PAOs)

Diamine oxidases (DAOs) are copper-containing enzymes that primarily oxidize diamines such as putrescine and cadaverine. frontiersin.orgfrontiersin.org They have a lower affinity for longer polyamines like spermidine and spermine. frontiersin.orgfrontiersin.org The oxidation of polyamines by DAOs produces hydrogen peroxide (H₂O₂), ammonia (B1221849), and an aldehyde. cabidigitallibrary.org

Polyamine oxidases (PAOs), on the other hand, are FAD-dependent enzymes that show higher specificity for the secondary amino groups of spermidine, spermine, and their acetylated derivatives. nih.govmedipol.edu.tr PAOs are involved in two main catabolic pathways: terminal catabolism and back-conversion. frontiersin.orgencyclopedia.pub In terminal catabolism, PAOs oxidize spermidine and spermine, leading to the production of H₂O₂, 1,3-diaminopropane, and a corresponding aldehyde. nih.govmdpi.com The back-conversion pathway converts longer polyamines into shorter ones, for example, spermine to spermidine, and spermidine to putrescine. frontiersin.org

Rates of Oxidation of Longer Uncommon Polyamines

Research indicates that longer, uncommon polyamines, including this compound, are oxidized in plant tissues, although typically at lower rates compared to more common polyamines like spermine. frontiersin.orgfrontiersin.org The specific rate of oxidation can vary depending on the specific polyamine and the tissue type. The oxidation of these molecules is significant as it contributes to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can act as signaling molecules in plant defense responses. frontiersin.orgfrontiersin.org

Table 1: Oxidation of Various Polyamines

| Polyamine | Relative Oxidation Rate | Key Enzyme Family |

| Putrescine | High | Diamine Oxidases (DAOs) |

| Spermidine | Moderate to High | Polyamine Oxidases (PAOs) |

| Spermine | Moderate to High | Polyamine Oxidases (PAOs) |

| This compound | Lower than common polyamines | Polyamine Oxidases (PAOs) |

This table provides a generalized comparison of oxidation rates based on available literature. Actual rates can vary significantly depending on the organism, tissue, and specific experimental conditions.

Compartmentalization of Catabolic Processes

The catabolism of polyamines is a spatially organized process within the cell. ijplantenviro.comwikipedia.org Different catabolic enzymes are localized to specific cellular compartments, allowing for precise control over polyamine degradation and the downstream effects of their catabolic products. wikipedia.orgresearchgate.net

In plants, DAO enzymes have been found to be directed to the extracellular space, where they are associated with the cell wall. frontiersin.org PAOs are primarily located in the peroxisomes and the cytosol, with some evidence of their presence in the apoplast as well. ijplantenviro.comencyclopedia.pub This compartmentalization is crucial because the products of polyamine catabolism, particularly H₂O₂, play significant roles in processes like cell wall maturation and defense signaling. nih.gov By localizing the production of these molecules, the cell can target their effects to specific regions, such as the cell wall during a pathogen attack, while protecting other cellular components from oxidative damage. nih.govijplantenviro.com The regulation of polyamine catabolism through compartmentalization is therefore a key aspect of their function in both normal development and stress responses. nih.gov

Biological Roles and Molecular Mechanisms of Caldopentamine

Role in Macromolecular Stabilization

Caldopentamine is integral to the adaptation of extremophiles to high-temperature environments. Its extended, linear structure allows it to effectively bind to and stabilize macromolecules such as nucleic acids and proteins, which are otherwise susceptible to denaturation at elevated temperatures. nih.gov

Nucleic Acid Stabilization (DNA and RNA)

Polyamines, including this compound, are known to interact with nucleic acids, thereby influencing gene expression and replication. ontosight.ai They bind to the negatively charged phosphate (B84403) groups of DNA and RNA, which helps to stabilize their structures. frontiersin.org The stabilizing effect of linear polyamines on DNA is proportional to the number of nitrogen atoms in their structure, highlighting the importance of electrostatic interactions. nih.gov

Studies have demonstrated that long-chain linear polyamines like this compound are particularly effective at stabilizing double-stranded DNA (dsDNA). nih.govnih.gov The extended structure of this compound allows for enhanced binding to DNA, which helps to maintain its double-helical conformation at high temperatures. In fact, the presence of this compound can increase the melting temperature (Tm) of dsDNA, indicating a significant stabilizing effect. olemiss.edu Research on the thermophilic bacterium Thermus thermophilus has shown that linear polyamines, including this compound, stabilize dsDNA in proportion to their chain length. nih.gov

Depurination, the loss of purine (B94841) bases (adenine and guanine) from the DNA backbone, is a form of DNA damage that is accelerated by heat. colab.wsnih.gov Polyamines play a protective role against this type of damage. colab.wsnih.gov Longer polyamines, such as this compound, are more effective at protecting DNA from thermal depurination than shorter, more common polyamines like spermine (B22157). colab.wsnih.govresearchgate.net In the presence of magnesium ions, this compound has been shown to have an approximate 60% efficiency in preventing DNA depurination. colab.wsnih.govresearchgate.netsmolecule.com This protective function is crucial for maintaining the genetic integrity of thermophiles. colab.wsnih.gov

Protein Stability and Function

The stability of proteins and enzymes is paramount for cellular function, especially in high-temperature environments where proteins are prone to unfolding and losing their activity. cdnsciencepub.com Polyamines contribute to protein stability, and in thermophiles, they are essential for protein synthesis at their physiological growth temperatures. oup.com

This compound acts as a stabilizing agent for enzymes and other proteins, enhancing their thermal stability and maintaining their functional integrity during various biochemical reactions. smolecule.com This property is particularly valuable in biotechnological applications that rely on the activity of enzymes under thermal stress. The presence of this compound can improve the efficiency of biocatalytic reactions by preventing the denaturation of the enzymes involved.

This compound has been observed to modulate protein phosphorylation in the bacterium Clostridium thermohydrosulfuricum. Protein phosphorylation is a key regulatory mechanism for many cellular processes. The ability of this compound to influence this process suggests a broader role in cellular regulation beyond simple structural stabilization.

Contribution to Stress Adaptation and Resilience

This compound is a long-chain, linear polyamine that plays a significant role in how various organisms adapt to and withstand environmental stress. Initially discovered in extremophilic microorganisms, its functions extend to non-thermophilic organisms and plants, where it enhances resilience through various molecular mechanisms. ebi.ac.uk The extended structure of this compound allows for unique interactions with biomolecules, contributing to its effectiveness in stress adaptation.

Thermoadaptation in Extremophilic Organisms

This compound is a key component in the survival strategies of extremophiles, particularly thermophiles and hyperthermophiles that thrive in high-temperature environments. cdnsciencepub.com It is found in thermophilic bacteria and archaea, such as Thermus thermophilus and species within the Thermotoga and Hyperthermus genera. smolecule.com The concentration of this compound and other long-chain polyamines in these organisms often increases with rising growth temperatures, indicating a direct role in thermal response and adaptation. researchgate.net

The primary mechanism of thermoadaptation involves the stabilization of essential macromolecules like DNA and proteins. cdnsciencepub.com At temperatures that would typically cause denaturation, this compound binds to nucleic acids, protecting them from processes like depurination and helping to maintain the stability of the double-stranded DNA structure. cdnsciencepub.comsmolecule.com Studies have shown that long-chain polyamines like this compound and caldohexamine are more effective at stabilizing double-stranded DNA at high temperatures compared to shorter-chain polyamines, with the stabilizing effect increasing with the number of amino nitrogen atoms in the polyamine chain. cdnsciencepub.comresearchgate.net This stabilization is crucial for maintaining cellular integrity and function under extreme heat. smolecule.com

Enhancement of Heat Tolerance in Non-Thermophilic Organisms (Bombyx mori)

The role of this compound in thermal tolerance is not limited to extremophiles. Research on the silkworm, Bombyx mori, a non-thermophilic organism, has revealed its importance in responding to heat stress. researchgate.netnih.gov Silkworms have a limited capacity to regulate their own body temperature, making them vulnerable to environmental heat fluctuations. researchgate.netnih.gov

When fifth instar larvae of Bombyx mori were exposed to heat shock conditions (40°C), researchers identified elevated levels of a novel polyamine, which was confirmed to be this compound. researchgate.netnih.govresearchgate.net This increase suggests that this compound is part of the silkworm's natural defense mechanism against thermal stress. researchgate.netresearchgate.net Further studies indicated that supplementing the silkworms' diet with this compound could improve their tolerance to heat stress, underscoring its protective role. researchgate.netcnjournals.com

Plant Stress Responses and Defense Mechanisms

In plants, this compound and other longer uncommon polyamines (LUPAs) are implicated in a wide range of stress responses and defense mechanisms. Their presence has been noted in various plants, including aquatic species like Spirodela polyrhiza and model organisms such as Arabidopsis thaliana, particularly under conditions of stress. These molecules are recognized as potent regulators of plant defense, often exhibiting stronger effects than more common polyamines like spermine. ebi.ac.uknih.gov this compound contributes to plant resilience by inducing defense gene expression, modulating signaling pathways, and suppressing viral infections. ebi.ac.uk

This compound is a powerful inducer of defense-related gene expression in plants. ebi.ac.ukfrontiersin.orgfrontiersin.org Studies on Arabidopsis thaliana have shown that LUPAs, including this compound, possess a significantly higher capacity to induce defense genes compared to the tetraamines spermine and thermospermine (B1218049). ebi.ac.uknih.govresearchgate.net The induction of these genes is a critical step in activating the plant's immune response to pathogens. nih.govfrontiersin.org

The response to LUPAs can be specific, with different genes showing maximum responsiveness to different types of long-chain polyamines, such as caldohexamine or homothis compound (B1214810). ebi.ac.uknih.govresearchgate.net This gene induction activity is dose-dependent, meaning the level of the plant's defensive response correlates with the concentration of the polyamine. ebi.ac.uknih.govresearchgate.net This potent induction of defense genes suggests that long-chain polyamines like this compound are key signaling molecules in preparing the plant to fend off biotic threats. nih.gov

The defensive action of this compound in plants is mediated, in part, through the modulation of oxidative signaling pathways. A key element of this is the induction of genes encoding NADPH oxidases (also known as respiratory burst oxidase homologs or Rbohs), which are enzymes responsible for producing reactive oxygen species (ROS) like the superoxide (B77818) anion. ebi.ac.ukfrontiersin.orgfrontiersin.org While high levels of ROS can be damaging, controlled production is a critical part of cell signaling, particularly in response to stress. frontiersin.orgnih.gov

Research has demonstrated that when Arabidopsis leaves are treated with LUPAs, the expression of specific NADPH oxidase genes, namely rbohC, rbohE, and rbohH, is induced. ebi.ac.uknih.govresearchgate.net This suggests that this compound activates an NADPH oxidase-mediated pathway for ROS production. ebi.ac.ukresearchgate.net This pathway, alongside a polyamine oxidase (PAO)-mediated pathway, creates the ROS signals necessary to trigger downstream defense responses and restrict pathogen multiplication. ebi.ac.uknih.govresearchgate.net

A significant outcome of the defense mechanisms activated by this compound is the suppression of viral multiplication in plants. ebi.ac.uk Longer uncommon polyamines have demonstrated a higher suppressive activity against viruses like the Cucumber Mosaic Virus (CMV) in Arabidopsis thaliana when compared to spermine. ebi.ac.uknih.gov

This antiviral activity is robust, as LUPAs can inhibit the multiplication of both avirulent and virulent strains of CMV in a dose-dependent manner. ebi.ac.uknih.govresearchgate.net The application of these polyamines can cause localized cell death, which helps to contain the virus, and can also activate systemic acquired resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site. ebi.ac.uknih.govresearchgate.net The ability of this compound and related polyamines to more efficiently repress viral proliferation and activate SAR makes them potential candidates for developing new strategies to protect crops from viral diseases. ebi.ac.uknih.gov

Table 1: Organism-Specific Roles of this compound in Stress Adaptation

| Organism/Group | Stress Type | Biological Role of this compound | Research Findings |

| Extremophilic Bacteria (e.g., Thermus thermophilus, Thermotoga) | High Temperature | Thermoadaptation | Stabilizes DNA and other macromolecules at extreme temperatures, with concentrations increasing with heat. cdnsciencepub.comresearchgate.net |

| Bombyx mori (Silkworm) | Heat Stress | Enhancement of Heat Tolerance | Levels of this compound increase upon heat shock; supplementation improves survival under heat stress. researchgate.netnih.govresearchgate.net |

| Arabidopsis thaliana (Thale Cress) | Biotic Stress (Viral) | Plant Defense and Immunity | Induces defense gene expression, modulates oxidative signaling, and suppresses Cucumber Mosaic Virus (CMV) multiplication more effectively than spermine. ebi.ac.uknih.govresearchgate.net |

Activation of Systemic Acquired Resistance

This compound, along with other long-chain polyamines, has been implicated in the activation of plant defense mechanisms. Research indicates that these compounds can enhance the expression of defense-related genes, a key component of Systemic Acquired Resistance (SAR). This response provides broad-spectrum and long-lasting protection against a variety of pathogens. The induction of defense genes by this compound is associated with an increase in oxidative signaling, suggesting a role in the complex signaling cascades that lead to a heightened state of immunity in plants.

Regulation of Cellular Processes

Influence on Cell Growth, Proliferation, and Differentiation

As a polyamine, this compound plays a fundamental role in the regulation of essential cellular activities, including growth, proliferation, and differentiation. ontosight.aismolecule.com These positively charged molecules are known to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their synthesis and stability. smolecule.comnih.gov This interaction is critical for processes like gene expression and replication. ontosight.ai The ability of this compound to stabilize DNA structures and modulate the activities of enzymes involved in metabolic pathways is essential for normal cell cycle progression and development. smolecule.com Research on polyamines, in general, has highlighted their necessity for both normal and neoplastic tissue growth. fishersci.atfishersci.ca

Interaction with Cellular Signaling Pathways

This compound is involved in various cellular signaling pathways that govern cell growth and survival. ontosight.ai Polyamines can influence the status and levels of key regulatory proteins within these pathways. nih.gov The interaction of polyamines with signaling components can lead to the reprogramming of cellular signaling networks. mpg.de This modulation is crucial for the cell's ability to respond to external stimuli and internal cues, ensuring proper regulation of cellular functions.

Regulation of Ion Channels

The biological functions of this compound extend to the regulation of ion channels. ontosight.ai Polyamines are known to interact directly with ion channel proteins, often acting as pore blockers. mdpi.comfrontiersin.org This interaction can modulate the flow of ions across the cell membrane, thereby influencing cellular excitability, signaling, and ion homeostasis. The regulation of ion channels by polyamines can also involve effects on channel gating and modulation by other ligands. frontiersin.org

Broader Ecological and Physiological Significance

Role in Natural Ecosystems and Aquatic Environments

This compound has been identified as a marine metabolite, highlighting its presence and potential role in marine ecosystems. nih.govnih.gov Its detection in aquatic plants suggests an involvement in physiological processes that support their growth, resilience, and adaptability to fluctuating environmental conditions. The presence of unusual polyamines like this compound in these organisms may contribute to their survival strategies in their specific ecological niches. Furthermore, this compound is known to be produced by thermophilic organisms, where it contributes to their ability to thrive in high-temperature environments. smolecule.comnih.gov

Involvement in Ontogeny Under Environmental Extremities

This compound, a long-chain polyamine, plays a significant role in the development and survival of various organisms, particularly when faced with environmental extremities such as high temperatures. nih.gov Its presence and modulation are crucial for adaptation and protection at a cellular level. nih.govspringernature.com

Research has identified this compound in extremophiles like thermophilic bacteria, suggesting its essential function in maintaining cellular integrity in harsh conditions. nih.govspringernature.comoulu.fi These unusual long-chain polyamines are often found in extreme thermophiles and hyperthermophiles and are considered essential for life at extreme temperatures. nih.govspringernature.com The cellular concentrations of these polyamines have been observed to increase with the growth temperature of organisms like Thermus thermophilus. oulu.fi

Studies on the silkworm, Bombyx mori, have provided specific insights into the role of this compound during developmental stages under thermal stress. nih.gov When fifth instar larvae were subjected to heat shock, a notable qualitative and quantitative change in their polyamine profile was observed. nih.gov Specifically, elevated levels of this compound were identified in the heat-stressed larvae, indicating its role in thermal tolerance. nih.gov This suggests that this compound is actively synthesized or accumulated as a protective response to heat stress during the larval stage of development. nih.gov

The involvement of this compound in stress response extends to the plant kingdom. It has been detected in aquatic plants, where it is thought to contribute to their resilience against environmental stressors. Polyamines, including this compound, are known to be involved in the ontogeny of plants and their response to both biotic and abiotic stress. researchgate.netfrontiersin.org For instance, this compound and related long-chain polyamines have been shown to be potent inducers of defense gene expression in plants. frontiersin.org

The protective mechanism of this compound under stress is linked to its ability to interact with and stabilize macromolecules. Polyamines, due to their cationic nature at physiological pH, can bind to negatively charged molecules like DNA, RNA, and proteins. researchgate.netontosight.ai This interaction helps to protect nucleic acids from processes like depurination, which can be induced by high temperatures, thereby ensuring genetic stability. smolecule.com

In red tide flagellates such as Chattonella antiqua and Heterosigma akashiwo, the detection of this compound and homothis compound points to their association with adaptation to adverse marine environments. oup.com The active biosynthesis of polyamines in these organisms is considered a response to stressors like changes in salinity and temperature. oup.com

The table below summarizes the observed changes in polyamine levels in Bombyx mori larvae under heat stress, highlighting the specific response of this compound.

Table 1: Polyamine Profile Changes in Bombyx mori Larvae Under Heat Stress

| Polyamine | Control Group (28 ± 2 °C) | Heat Shock Group (40 °C) | Implied Role in Ontogeny under Stress |

|---|---|---|---|

| Putrescine | Present | Present | Baseline polyamine |

| Spermidine (B129725) | Present | Present | Baseline polyamine |

| Spermine | Present | Present | Baseline polyamine |

| This compound | Not detected/Trace levels | Elevated levels | Protective response to thermal stress during larval development nih.gov |

Analytical and Chemical Synthesis Methodologies for Caldopentamine Research

Extraction and Sample Preparation Techniques for Polyamine Analysis

The accurate quantification of caldopentamine and other polyamines in biological samples is critically dependent on efficient extraction and sample preparation. These initial steps are designed to isolate polyamines from a complex matrix, minimize interference from other compounds, and prepare them for subsequent chromatographic analysis.

Acid Extraction Protocols

Acid extraction is a fundamental and widely employed method for the extraction of polyamines, including this compound, from various biological materials. This technique leverages the polycationic nature of polyamines at low pH to effectively separate them from macromolecules such as proteins and nucleic acids.

The general principle involves homogenizing the biological sample in a cold acid solution. Commonly used acids for this purpose include perchloric acid (PCA), trichloroacetic acid (TCA), and hydrochloric acid (HCl). The concentration of the acid is a critical parameter that is optimized based on the sample type. For instance, a final concentration of 0.2 to 0.6 M PCA is frequently used for animal tissues, cell cultures, and bacteria.

The extraction process typically proceeds as follows:

The biological sample is homogenized in a predetermined volume of cold acid solution.

The homogenate is then subjected to centrifugation at high speed (e.g., 10,000 x g) for a duration of 20 to 30 minutes to pellet the precipitated macromolecules.

The resulting supernatant, which contains the acid-soluble polyamines, is carefully collected for further analysis.

It is crucial to maintain low temperatures throughout the extraction process to minimize enzymatic degradation of the polyamines. The efficiency of the extraction can be influenced by factors such as the type and concentration of the acid, the sample-to-acid ratio, and the duration and speed of centrifugation.

| Parameter | Typical Conditions | Rationale |

| Acid | Perchloric acid (PCA), Trichloroacetic acid (TCA) | Effective precipitation of proteins and nucleic acids. |

| Acid Concentration | 0.2 - 0.6 M | Ensures a sufficiently low pH to maintain polyamines in their polycationic form. |

| Temperature | 4°C | Minimizes enzymatic degradation of polyamines. |

| Centrifugation | 10,000 x g for 20-30 min | Efficiently separates the precipitated macromolecules from the polyamine-containing supernatant. |

Derivatization Methods (e.g., Benzoylation, Heptafluorobutyryl, Dansylation)

Due to their inherent lack of a strong chromophore or fluorophore, polyamines like this compound are often chemically modified through derivatization prior to chromatographic analysis. This process enhances their detectability by introducing a label that can be readily monitored by UV-visible or fluorescence detectors.

Benzoylation: This method involves the reaction of polyamines with benzoyl chloride. The resulting benzoylated derivatives exhibit strong ultraviolet (UV) absorbance, allowing for their detection by UV detectors in HPLC systems. The reaction is typically carried out in an alkaline medium.

Heptafluorobutyryl (HFB) Derivatization: This technique is commonly used for gas chromatography (GC) analysis. Polyamines are reacted with heptafluorobutyryl anhydride (B1165640) to form volatile derivatives that can be readily separated and detected by GC.

Dansylation: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with the primary and secondary amino groups of polyamines to yield highly fluorescent dansyl-polyamines. The reaction is performed under alkaline conditions, and the resulting derivatives can be detected with high sensitivity using a fluorescence detector. This method is particularly popular for the analysis of polyamines by HPLC.

The choice of derivatization method depends on the analytical technique to be employed and the required sensitivity.

| Derivatization Method | Reagent | Detection Method | Advantages |

| Benzoylation | Benzoyl chloride | UV-Visible Absorbance | Simple, cost-effective. |

| Heptafluorobutyryl | Heptafluorobutyryl anhydride | Gas Chromatography (GC) | Produces volatile derivatives suitable for GC. |

| Dansylation | Dansyl chloride | Fluorescence | High sensitivity, stable derivatives. |

Chromatographic and Spectrometric Analysis

Following extraction and derivatization, various chromatographic and spectrometric techniques are employed for the separation and quantification of this compound and other polyamines.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the most common and powerful technique for the analysis of polyamines. It offers high resolution, sensitivity, and reproducibility.

Cation exchange chromatography is a powerful HPLC technique for the separation of polyamines based on their charge. In this method, the stationary phase consists of a solid support with negatively charged functional groups. At an appropriate pH, polyamines, including this compound, are positively charged and will bind to the stationary phase.

The separation is achieved by eluting the bound polyamines with a mobile phase containing a gradient of increasing ionic strength or pH. Polyamines with fewer positive charges will elute first, followed by those with a greater number of positive charges. This method allows for the effective separation of different polyamines within a sample.

An alternative to pre-column derivatization is post-column derivatization, where the polyamines are separated in their native form by HPLC and then derivatized after elution from the column but before detection. This approach avoids the potential for multiple derivative products and can simplify sample preparation.

A common post-column derivatization reagent for polyamines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol. The reaction between OPA, the primary amino groups of the polyamines, and the thiol rapidly forms intensely fluorescent isoindole derivatives. These derivatives are then detected by a fluorescence detector, providing high sensitivity and selectivity for polyamine analysis.

| HPLC Method | Principle | Derivatization | Advantages |

| Cation Exchange Chromatography | Separation based on the net positive charge of the polyamines. | Typically post-column. | Excellent separation of different polyamines. |

| Post-Labeled Fluorometry | Derivatization occurs after separation on the HPLC column. | Post-column with reagents like o-phthalaldehyde (OPA). | High sensitivity and selectivity, avoids issues with pre-column derivatization. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is the technique of choice for the analysis of volatile and semi-volatile organic compounds. thermofisher.com The sample is first vaporized and separated into its components within a capillary column in the gas chromatograph. thermofisher.comyoutube.com These separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio, providing molecular weight and structural information. technologynetworks.com

For a polyamine compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility and polar nature. Polyamines often require derivatization to increase their volatility and thermal stability, making them suitable for GC analysis. emerypharma.com Common derivatization techniques include acylation or silylation, which convert the primary and secondary amine groups into less polar, more volatile derivatives. Once derivatized, GC-MS can be effectively used for both the identification and quantification of this compound, even at trace levels in complex mixtures. emerypharma.com The mass spectrometer provides a fragmentation pattern, or "fingerprint," that is unique to the derivatized compound, allowing for high confidence in its identification. technologynetworks.commdpi.com

Table 1: Typical GC-MS Parameters for Polyamine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS) | Separates components of the mixture based on boiling point and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. mdpi.com |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Controls the separation by ramping the temperature to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules in a reproducible way to generate a characteristic mass spectrum. emerypharma.com |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), is an indispensable technique for analyzing non-volatile and thermally unstable compounds like this compound. thermofisher.comtechnologynetworks.com This method couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. rsc.org LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. thermofisher.com The separated compounds are then ionized and analyzed by two mass spectrometers in series (MS/MS). nih.gov

This technique is highly suitable for this compound as it can be analyzed directly in its native form without the need for derivatization. nih.gov The first mass spectrometer selects the this compound parent ion, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions, creating a specific fragmentation pattern. nih.gov This process, known as Selected Reaction Monitoring (SRM), allows for highly selective and sensitive quantification, making LC-MS/MS a gold standard for measuring trace amounts of compounds in complex biological or environmental matrices. nih.gov

A key capability of modern mass spectrometry is the ability to perform accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. creative-proteomics.comspringernature.com High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio of an ion with very high precision (typically to within 5 parts per million, ppm). nih.gov For this compound (C12H31N5), the theoretical exact mass can be calculated and compared against the measured mass. A close match provides strong evidence for the compound's elemental formula. creative-proteomics.com

Fragmentation analysis, performed using tandem mass spectrometry (MS/MS), provides detailed structural information. springernature.com When the isolated this compound ion is fragmented, it breaks apart at predictable points, primarily the C-N and C-C bonds. nih.gov By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the linear arrangement of the propyl and aminopropyl units in the this compound structure. mdpi.com This detailed fragmentation data is invaluable for distinguishing between isomers and confirming the identity of the compound. nih.govmdpi.com

Table 2: Hypothetical Fragmentation Data for this compound in Positive Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 246.2652 [M+H]+ | 229.2387 | NH3 | Loss of a terminal ammonia (B1221849) group |

| 246.2652 [M+H]+ | 188.2074 | C3H7N | Cleavage of a terminal aminopropyl group |

| 246.2652 [M+H]+ | 173.1839 | C3H8N2 | Cleavage yielding a central fragment |

| 246.2652 [M+H]+ | 115.1233 | C6H16N3 | Cleavage of a larger fragment |

| 246.2652 [M+H]+ | 73.0760 | C8H20N4 | Aminopropyl fragment |

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govwikipedia.org This combination provides high sensitivity, high resolution, and high mass accuracy, making it a powerful tool for both qualitative and quantitative analysis. bruker.com The quadrupole can be used to select a specific precursor ion (like the protonated this compound molecule), which is then fragmented. The resulting fragment ions are analyzed by the TOF analyzer, which measures their mass with high accuracy. nih.govwikipedia.org

LC-QTOF-MS is particularly advantageous for screening and identification studies. mdpi.com It can acquire full-scan mass spectra with high resolution, allowing for the detection and identification of this compound and potentially related compounds or metabolites in a single analysis. The accurate mass data obtained for both precursor and fragment ions provides a high degree of confidence in compound identification. bruker.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the detailed molecular structure of organic compounds in solution. researchgate.netnih.gov It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukslideshare.net The primary experiments used are proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and which protons are adjacent to each other through spin-spin coupling. slideshare.net ¹³C NMR would show the number of chemically distinct carbon atoms in the molecule. researchgate.net To establish the complete structure, two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule.

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the precise atomic connectivity of this compound, leaving no doubt as to its structure. core.ac.ukresearchgate.net

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of compounds. analyticaltoxicology.comresearchgate.net It is widely used to separate components of a mixture, identify compounds by comparison with standards, and monitor the progress of a chemical reaction. science.gov The separation occurs on a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. A solvent (the mobile phase) moves up the plate by capillary action, carrying the sample components at different rates depending on their polarity and affinity for the stationary phase. nih.gov

For this compound, TLC can be an effective tool for initial screening. researchgate.net Due to its polar amine groups, it would be strongly retained on a standard silica gel plate. A polar mobile phase, often containing a small amount of a base like ammonia or triethylamine (B128534) to reduce peak tailing, would be required for its elution. After separation, the spots are visualized. Since this compound is not colored, a visualization agent is needed. Ninhydrin is a common choice for amines, reacting with them to produce a characteristic purple or brown spot. youtube.com The position of the spot, represented by its retention factor (Rf value), can be compared to a this compound standard for qualitative identification. youtube.com

Chemical Synthesis Approaches

The chemical synthesis of linear polyamines like this compound typically involves the sequential addition of aminopropyl or related units. A common and effective strategy is the use of reductive amination or nucleophilic substitution reactions.